

Toxicological Profile of Morpholine Oleic Acid Salt: A Technical Guide

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Compound of Interest		
Compound Name:	Morpholine oleate	
Cat. No.:	B093700	Get Quote

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Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Morpholine Oleic Acid Salt (MOAS). The document synthesizes available data on the acute, sub-chronic, and chronic toxicity of MOAS, as well as its genotoxic and reproductive effects. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols for key toxicological studies are provided to aid in the understanding and replication of the findings. Additionally, this guide includes visualizations of experimental workflows and a proposed signaling pathway for MOAS-induced nephrotoxicity, rendered using the DOT language. The information contained herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the safety assessment of this compound.

Physicochemical Properties

Morpholine Oleic Acid Salt (CAS No. 1095-66-5) is the salt of the secondary amine morpholine and the fatty acid, oleic acid. It is utilized in various industrial applications, including as a corrosion inhibitor and as an emulsifier in wax coatings for fruits and vegetables.[1]

Toxicological Data



The toxicological assessment of morpholine oleic acid salt is primarily based on studies conducted in rodents. The salt form is often used in toxicological testing to mitigate the corrosive effects of morpholine alone.[2]

Acute Toxicity

Specific acute toxicity data for morpholine oleic acid salt is not readily available in the reviewed literature. However, data for morpholine can be used as a surrogate to estimate the acute toxicity profile.

Compound	Test Species	Route of Administration	LD50/LC50	Reference
Morpholine	Rat	Oral	1050 - 1900 mg/kg bw	[2]
Morpholine	Guinea Pig	Oral	900 mg/kg bw	[2]
Morpholine	Rabbit	Dermal	500 mg/kg bw	[2]
Morpholine	Rat	Inhalation	LC50 (4-hour) > 23.6 mg/L	

Table 1: Acute Toxicity Data for Morpholine

Sub-chronic Toxicity

A 13-week sub-chronic toxicity study of MOAS was conducted in B6C3F1 mice.[2]



Parameter	Dose Levels (in drinking water)	Observed Effects	NOAEL	Reference
Body Weight	2.5%	Reduced weight gains in both sexes (not statistically significant).	-	
Water Consumption	Dose-related decrease in both sexes.	-		
Urinalysis	0.6%, 1.25%, 2.5%	Significant elevation of specific gravity in males.	-	
1.25%, 2.5%	Significant elevation of specific gravity in females.	-		
Plasma Urea Nitrogen	1.25%, 2.5%	Significant elevation in males.	-	
0.6%, 1.25%, 2.5%	Significant elevation in females.	-		_
Relative Kidney Weight	1.25%, 2.5%	Statistically significant dose- dependent increase in both sexes.	-	
Histopathology	2.5%	Cloudy swelling of the proximal tubules of the	400 mg/kg bw/day	[2]



kidneys in both sexes.

Table 2: Summary of 13-Week Sub-chronic Oral Toxicity Study of MOAS in Mice

Chronic Toxicity and Carcinogenicity

A combined chronic toxicity and carcinogenicity study of MOAS was performed in B6C3F1 mice.[3]



Parameter	Dose Levels (in drinking water)	Observed Effects	Conclusion	Reference
Growth	1.0%	Growth retardation in both sexes.	-	[3]
0.25%	Growth retardation in females.	-	[3]	
Blood-Urea Nitrogen	1.0%	Significant increase in males.	-	[3]
Histopathology	1.0%	Significantly higher incidence of squamous-cell hyperplasia of the forestomach epithelium in males.	-	[3]
Carcinogenicity	0.25%	Significantly reduced incidence of hepatocellular carcinoma in males.	No demonstrated carcinogenic effect at levels up to 1.0% in drinking water.	[3]
1.0%	Trend towards reduced incidence of hepatocellular carcinoma in males.	[3]		

Table 3: Summary of Combined Chronic Toxicity and Carcinogenicity Study of MOAS in Mice



Genotoxicity

Direct and detailed genotoxicity studies on morpholine oleic acid salt are limited. However, a study on a morpholine fatty acid salt reported no mutagenic activity.

Test	Test System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium TA1535, TA1537, TA92, TA94, TA98, TA100	With and without	Not mutagenic	[4]

Table 4: Genotoxicity of a Morpholine Fatty Acid Salt

It is important to note that morpholine can be nitrosated to form N-nitrosomorpholine (NMOR), a known genotoxic carcinogen, in the presence of nitrites.[5]

Reproductive and Developmental Toxicity

A teratogenicity study of a 50% water solution of morpholine salts of fatty acids (oleic acid) was conducted in Wistar rats.[6]

Parameter	Dose Levels (gavage)	Maternal Effects	Fetal Effects	NOAEL (Maternal)	NOAEL (Fetal)	Reference
Teratogeni city	0, 234, 468, 936 mg/kg/day	Nasal discharge, dirty nose, and salivation at doses from 234 mg/kg/day.	No malformati ons or growth retardation observed.	< 234 mg/kg/day	936 mg/kg/day	[6]

Table 5: Teratogenicity Study of Morpholine Salts of Fatty Acids in Rats



Experimental Protocols 13-Week Sub-chronic Oral Toxicity Study in Mice

- Test Substance: Morpholine oleic acid salt (MOAS).
- Test Species: B6C3F1 mice.
- · Administration Route: In drinking water.
- Dose Levels: 0%, 0.15%, 0.3%, 0.6%, 1.25%, and 2.5%.
- Duration: 13 weeks.
- Observations:
 - Body weight and water consumption were monitored.
 - Urine analysis was performed to measure specific gravity.
 - Blood samples were collected for plasma urea nitrogen analysis.
 - At termination, organs were weighed, and histopathological examinations were conducted.

Combined Chronic Toxicity and Carcinogenicity Study in Mice

- Test Substance: Morpholine oleic acid salt (MOAS).
- Test Species: B6C3F1 mice (50 males and 50 females per group).
- Administration Route: In drinking water.
- Dose Levels: 0%, 0.25%, and 1.0%.
- Duration: Not explicitly stated, but typical for chronic/carcinogenicity studies (e.g., up to 2 years).
- Observations:



- Body weight was monitored.
- Blood samples were collected for blood-urea nitrogen analysis.
- At termination, a complete histopathological examination of organs was performed to assess for non-neoplastic and neoplastic lesions.

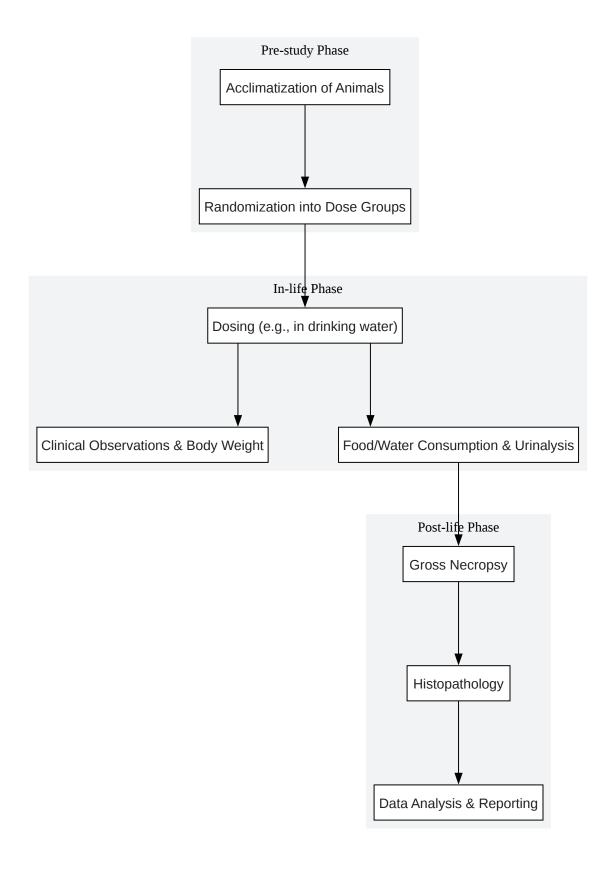
Teratogenicity Study in Rats

- Test Substance: Morpholine salts of fatty acids (oleic acid, 50% water solution).
- · Test Species: Pregnant Wistar rats.
- Administration Route: Gavage.
- Dose Levels: 0, 234, 468, and 936 mg/kg/day.
- Treatment Period: Gestation day 6 through 15.
- · Observations:
 - Maternal clinical signs were observed daily.
 - On gestation day 20, dams were sacrificed.
 - Fetuses were examined for external, visceral, and skeletal malformations and variations.

Visualizations

Experimental Workflow for Toxicity Studies



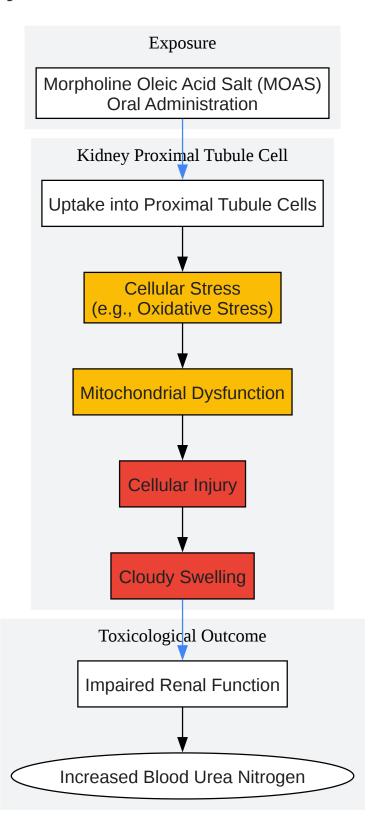


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Caption: General workflow for in-vivo toxicity studies.



Proposed Signaling Pathway for MOAS-Induced Nephrotoxicity





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Caption: Proposed mechanism of MOAS-induced nephrotoxicity.

Discussion and Conclusion

The available toxicological data for morpholine oleic acid salt indicates that the primary target organ for toxicity is the kidney, as evidenced by increased kidney weight, elevated blood urea nitrogen, and histopathological changes in the proximal tubules in mice.[2] The No-Observed-Adverse-Effect Level (NOAEL) from a 13-week sub-chronic study in mice was determined to be 400 mg/kg bw/day.[2]

Chronic exposure to MOAS in mice did not demonstrate a carcinogenic effect.[3] A teratogenicity study in rats suggested no adverse effects on fetal development, although maternal toxicity was observed at the lowest dose tested.[6] Genotoxicity data for the salt is limited, but a study on a morpholine fatty acid salt was negative in the Ames test.[4] A significant consideration for the safety assessment of morpholine-containing compounds is the potential for the formation of the carcinogen N-nitrosomorpholine in the presence of nitrites.[5]

Further research would be beneficial to establish a definitive acute toxicity profile (LD50) for morpholine oleic acid salt and to conduct a more comprehensive battery of genotoxicity tests. Elucidating the precise molecular mechanisms underlying MOAS-induced nephrotoxicity would also be a valuable area of investigation.

In conclusion, the current body of evidence suggests that morpholine oleic acid salt exhibits a target organ toxicity to the kidneys at high doses in rodents. It does not appear to be carcinogenic in mice. The potential for nitrosamine formation remains a critical aspect of its overall safety assessment. This technical guide provides a foundational understanding of the toxicology of MOAS to inform future research and risk assessment activities.

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